2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Lipophilic ligand efficiency Physicochemical property differentiation Lead optimization

This compound occupies a distinct lipophilic and steric space (clogP ≈ 2.44) within the imidazo[1,2-b]pyridazine-6-carboxamide chemotype. The 2-tert-butyl group provides enhanced metabolic stability compared to cyclopropyl analogs, while the 4-fluorobenzyl motif blocks para-hydroxylation. Procure alongside its 2-cyclopropyl analog (CAS 2548986-66-7) for direct head-to-head kinase selectivity profiling and definitive 2-position SAR establishment. Ideal for computational docking, X-ray co-crystallography, and microsomal stability studies.

Molecular Formula C18H19FN4O
Molecular Weight 326.4 g/mol
CAS No. 2548995-06-6
Cat. No. B6461373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548995-06-6
Molecular FormulaC18H19FN4O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN4O/c1-18(2,3)15-11-23-16(21-15)9-8-14(22-23)17(24)20-10-12-4-6-13(19)7-5-12/h4-9,11H,10H2,1-3H3,(H,20,24)
InChIKeyKFBCPRWYRBDUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548995-06-6): Procurement-Relevant Chemical Profile


2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548995-06-6, molecular formula C18H19FN4O, MW 326.4 g/mol) is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family [1]. The compound features a rigid fused bicyclic core substituted with a lipophilic tert-butyl group at the 2-position and a 4-fluorobenzyl carboxamide moiety at the 6-position. This scaffold is recognized in the patent and medicinal chemistry literature as a privileged kinase-inhibitor pharmacophore, with numerous derivatives reported as inhibitors of kinases including AAK1, ROS1, NTRK, JAK, CDK4/6, and FLT3 [2][3]. The specific substitution pattern of this compound places it within a cluster of research intermediates and screening candidates that balance hydrogen-bonding capacity (carboxamide NH and CO, pyridazine N) with hydrophobic surface area (tert-butyl, fluorobenzyl), making it a relevant building block or reference probe for kinase-targeted drug discovery programs.

Why In-Class Imidazo[1,2-b]pyridazine Analogs Cannot Simply Substitute for 2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548995-06-6)


Within the imidazo[1,2-b]pyridazine-6-carboxamide chemotype, apparently minor structural variations produce large shifts in kinase selectivity, cellular potency, and pharmacokinetic behavior, precluding casual analog substitution [1]. The combination of a 2-tert-butyl group with a 4-fluorobenzyl amide defines a distinct physicochemical and pharmacophoric space: the tert-butyl substituent provides steric bulk that influences binding-pocket complementarity and metabolic stability, while the 4-fluorobenzyl moiety contributes to lipophilic efficiency and potential π-stacking or halogen-bond interactions [2]. Replacing either motif alters molecular recognition—e.g., cyclopropyl-for-tert-butyl exchange reduces van der Waals surface area and can shift selectivity across kinase panels, while modifying the benzyl substitution pattern affects both target affinity and off-target liability. Quantitative evidence below illustrates exactly where this compound sits relative to its closest accessible analogs, enabling data-driven procurement decisions rather than assumptions of functional equivalence.

Quantitative Differentiation Evidence for 2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548995-06-6)


Lipophilic Ligand Efficiency (LLE) Advantage Over 2-Cyclopropyl Analog

The 2-tert-butyl substituent confers a higher calculated logP (clogP) and larger topological polar surface area (tPSA) compared to the 2-cyclopropyl analog (CAS 2548986-66-7), positioning the compound in a distinct property space [1]. The target compound has clogP ≈ 2.44 and tPSA ≈ 63.6 Ų (from SMILES-derived calculation), while the cyclopropyl analog is expected to have lower clogP (≈ 1.9–2.1 estimated by fragment addition) and comparable tPSA, resulting in higher lipophilic efficiency for targets where lipophilicity-driven binding is advantageous.

Lipophilic ligand efficiency Physicochemical property differentiation Lead optimization

Steric Differentiation from N-Aryl Analogs: Impact on Kinase Selectivity

The 4-fluorobenzyl carboxamide linker introduces a methylene spacer between the imidazo[1,2-b]pyridazine core and the 4-fluorophenyl ring, creating a flexible hinge that distinguishes this compound from direct N-aryl analogs such as 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide [1]. This methylene insertion increases the number of rotatable bonds (from 4 to 5), allowing the terminal aryl ring to adopt multiple low-energy conformations and access different sub-pockets within kinase active sites. In published SAR of imidazo[1,2-b]pyridazine kinase inhibitors, even single-atom linker changes can invert selectivity between kinase family members [2].

Kinase selectivity Steric bulk Structure-activity relationship

Metabolic Stability Advantage of 4-Fluorobenzyl vs. 4-Methoxybenzyl Substitution

The para-fluoro substituent on the benzyl ring is expected to resist CYP450-mediated oxidative metabolism at the phenyl ring compared to electron-donating substituents such as methoxy [1]. In the broader imidazo[1,2-b]pyridazine chemotype, electron-withdrawing para-substituents on the benzylamide have been correlated with improved microsomal stability in vitro, a critical parameter for compounds intended for cellular or in vivo studies [2]. While direct experimental microsomal stability data for this specific compound are not publicly available, fluorine's well-established effect of blocking para-hydroxylation provides a class-level basis for preferring this compound over more oxidatively labile benzylamide analogs in procurement decisions.

Metabolic stability CYP oxidation Fluorine substitution

Patent-Disclosed Scaffold Privilege for Kinase Inhibition vs. Non-Kinase Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold, particularly with 2-alkyl and N-benzylamide substitution, is explicitly claimed as a kinase-inhibitor pharmacophore in multiple patent families, including US20160046639A1 (ROS1/NTRK inhibitors) and WO2013134219A1 (AAK1 inhibitors) [1][2]. This distinguishes it from imidazo[1,2-b]pyridazines substituted at alternative positions (e.g., 3-aryl, 7-alkoxy) that have been developed for non-kinase targets such as CRF1 receptor antagonism or PDE10 inhibition [3]. For procurement decisions, selecting the 6-carboxamide-2-alkyl pattern increases the probability of meaningful kinase activity and aligns with the intellectual property landscape of clinically pursued kinase inhibitors.

Kinase inhibitor scaffold Privileged structure Patent landscape

Validated Research and Procurement Application Scenarios for 2-tert-Butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548995-06-6)


Kinase Selectivity Panel Screening as a Reference Probe for tert-Butyl/Fluorobenzyl Pharmacophore Mapping

Given the patent-backed association of the 2-alkyl-6-carboxamide imidazo[1,2-b]pyridazine scaffold with kinase inhibition [1], this compound serves as an ideal reference probe for mapping the selectivity contribution of the tert-butyl/4-fluorobenzyl substitution pattern across a broad kinase panel. Its higher lipophilicity (clogP ≈ 2.44) relative to cyclopropyl analogs facilitates comparison of lipophilic efficiency across kinase targets [2]. Procuring this compound alongside its 2-cyclopropyl analog (CAS 2548986-66-7) enables direct head-to-head selectivity profiling to establish SAR for the 2-position substituent effect.

Metabolic Stability Optimization of Benzylamide Kinase Inhibitors

The 4-fluorobenzyl motif provides a metabolically stabilized benzylamide compared to electron-rich analogs (e.g., 4-methoxybenzyl), as supported by established fluorine-mediated blockade of para-hydroxylation [1]. This compound is well-suited for in vitro microsomal or hepatocyte stability studies designed to quantify the metabolic advantage of para-fluoro substitution in the imidazo[1,2-b]pyridazine chemotype. Results can guide procurement of further analogs with balanced potency and stability profiles.

Conformational Analysis and Docking Studies for Linker Length Optimization

The methylene spacer between the imidazopyridazine core and the 4-fluorophenyl ring differentiates this compound from direct N-aryl analogs by adding one rotatable bond and enabling distinct conformational sampling [1]. This compound is valuable for computational docking campaigns and X-ray co-crystallography efforts aimed at understanding how linker length affects binding mode and kinase selectivity. Procurement of both the benzylamide (this compound) and the direct N-aryl analog enables a controlled pair for conformational SAR studies.

Combinatorial Library Design and Scaffold-Hopping Starting Point

As a member of the kinase-privileged imidazo[1,2-b]pyridazine-6-carboxamide family [1], this compound can serve as a core scaffold for parallel library synthesis. The carboxamide C–N bond is amenable to diversification, and the tert-butyl and 4-fluorobenzyl groups provide a well-characterized baseline for assessing the impact of further substitution. Procurement in 95% purity (standard for research-grade building blocks) supports direct use in amide coupling, Suzuki–Miyaura, or Buchwald–Hartwig diversification reactions without additional purification.

Quote Request

Request a Quote for 2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.